molecular formula C10H13N5 B2395984 5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazol-3-amine CAS No. 910443-59-3

5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazol-3-amine

Cat. No. B2395984
CAS RN: 910443-59-3
M. Wt: 203.249
InChI Key: RAUVQYPWYWAFLR-UHFFFAOYSA-N
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Description

“5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazol-3-amine” is a research chemical with the CAS No 910443-59-3. It has a chemical formula of C10H13N5 and a molecular weight of 203.24 g/mol . The compound is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of “5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazol-3-amine” can be represented by the SMILES notation: CN©C1=CC=CC(=C1)C2=NC(=NN2)N . This indicates that the compound contains a dimethylamino group attached to a phenyl ring, which is further connected to a 1,2,4-triazol-3-amine group .

Scientific Research Applications

Synthesis of Nitriles

This compound plays a significant role in the synthesis of nitriles. It’s involved in chemoselective reactions on 3-dimethylamino-2-aroyl-propenenitrile and hydrazine in acidic medium, yielding 4-cyano pyrazole . This process is crucial in the production of various organic compounds .

Biological Activities

The compound exhibits a wide range of biological activities. For instance, it’s a part of the structure of biologically active compounds that exhibit anti-diabetic, antiviral, anti-cancer, anti-inflammatory, antibacterial, and antifungal activities .

Optical Characteristics

The compound has unique optical characteristics that can be dramatically affected by acid and base solutions. The absorption spectra of the compound showed two bands around 321 and 391 nm . These properties make it a potential candidate for use in optoelectronics .

Tuning Band Gaps

The band gap of the compound in different solvents and pH solutions has been studied. The studies have shown that the energy gap is significantly affected by pH solutions . This approach can be used to have lower energy gaps in other organic compounds, for example, the organic compounds used in solar cells as P-type .

Dyeing Polyester Materials

The compound has been used in dyeing polyester materials. The dyeing process can be carried out either with or without using carriers at different dyeing temperatures .

Supramolecular Understanding

The compound is involved in π···π interaction involving the carbon atom of one of the phenyl rings and a carbon atom from the central benzene ring . This interaction is crucial in understanding the supramolecular structure of the compound .

properties

IUPAC Name

5-[3-(dimethylamino)phenyl]-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5/c1-15(2)8-5-3-4-7(6-8)9-12-10(11)14-13-9/h3-6H,1-2H3,(H3,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUVQYPWYWAFLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C2=NC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazol-3-amine

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